2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpenta-1,4-dien-1-olate
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Overview
Description
2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpenta-1,4-dien-1-olate is a chemical compound with the molecular formula C13H14N2O3 This compound is known for its unique structure, which includes a diazonium group, an ethoxy group, a hydroxy group, and a phenyl group attached to a penta-1,4-dien-1-olate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the stability of the diazonium group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization reactions using automated systems to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpenta-1,4-dien-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives .
Scientific Research Applications
2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpenta-1,4-dien-1-olate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce diazonium groups into molecules.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules for various studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpenta-1,4-dien-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is particularly reactive, allowing the compound to participate in electrophilic substitution reactions. These interactions can lead to modifications in molecular structures, influencing biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1-ethoxy-3-hydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-1-propen-1-olate
- (1Z,4E)-2-Diazonio-1-ethoxy-3-hydroxy-5-phenyl-1,4-pentadien-1-olate
Uniqueness
2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpenta-1,4-dien-1-olate stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and stable derivatives .
Properties
CAS No. |
85515-85-1 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 2-diazo-3-hydroxy-5-phenylpent-4-enoate |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-13(17)12(15-14)11(16)9-8-10-6-4-3-5-7-10/h3-9,11,16H,2H2,1H3 |
InChI Key |
LKSVNEMZWWNJAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
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